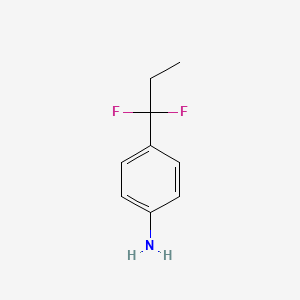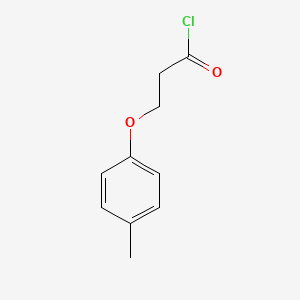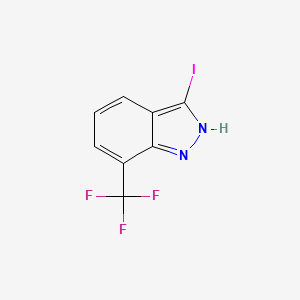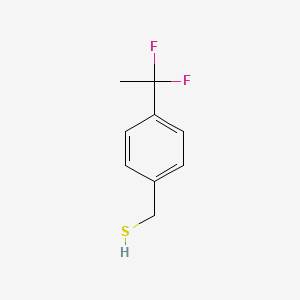
2,4-Diamino-5-methyl-6-quinazolinecarbonitrile
概要
説明
2,4-Diamino-5-methyl-6-quinazolinecarbonitrile is a compound with the molecular formula C10H9N5 . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one being aromatic (benzene) and the other being a diazine (with two nitrogen atoms). This core is substituted at the 2, 4, and 5 positions with amino groups and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da . More detailed information about its physical and chemical properties like melting point, boiling point, and density was not available in the sources I found .科学的研究の応用
Antitumor and Antimalarial Properties
2,4-Diamino-5-methyl-6-quinazolinecarbonitrile and its derivatives have demonstrated significant antimalarial, antibacterial, and antitumor activities. Notably, trimetrexate, a derivative, has shown a broad spectrum of antitumor effects and has been evaluated for its potential in clinical trials (Elslager et al., 1983). Similarly, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), another derivative, has shown potent inhibitory effects on dihydrofolate reductase and demonstrated broad-spectrum antitumor effects in both in vitro and in vivo studies against rodent tumors (Bertino et al., 1979).
Antibacterial Effects
A range of 2,4-diamino-6-quinazoline derivatives has been explored for their antibacterial properties. For instance, certain derivatives were evaluated for their suppressive activity against drug-sensitive lines of Plasmodium berghei in mice and showed significant antibacterial effects (Elslager et al., 1978).
Antiplatelet and Antiphlogistic Activities
A study on 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted compounds, related to this compound, revealed potent antiplatelet activity similar to that of aspirin. Additionally, these compounds exhibited anti-inflammatory activity comparable to indomethacin, a reference drug (Brullo et al., 2012).
Safety and Hazards
According to the safety data sheet, 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. If inhaled or if it comes in contact with skin or eyes, specific first aid measures should be taken .
特性
IUPAC Name |
2,4-diamino-5-methylquinazoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-5-6(4-11)2-3-7-8(5)9(12)15-10(13)14-7/h2-3H,1H3,(H4,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMZCFGPQLJTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551868 | |
| Record name | 2,4-Diamino-5-methylquinazoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18917-72-1 | |
| Record name | 2,4-Diamino-5-methylquinazoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)


![2-[(4-Fluorophenethyl)oxy]ethylamine](/img/structure/B3112332.png)

![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)
![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)

![[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol](/img/structure/B3112372.png)
![6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide](/img/structure/B3112383.png)



